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Cat. No.: B560398

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and
experimental protocols for evaluating the combination of tivozanib hydrate, a potent vascular
endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI), with immunotherapy.
The synergistic effects of this combination are primarily attributed to tivozanib's ability to
modulate the tumor microenvironment, making it more susceptible to an anti-tumor immune
response.

Introduction

Tivozanib hydrate is a selective inhibitor of VEGFR-1, -2, and -3, which play crucial roles in
tumor angiogenesis.[1] Beyond its anti-angiogenic properties, preclinical studies have revealed
that tivozanib possesses immunomodulatory functions that can enhance the efficacy of immune
checkpoint inhibitors (ICIs) such as anti-PD-1 antibodies.[2] The primary mechanism underlying
this synergy is the inhibition of the c-Kit/SCF signaling pathway by tivozanib, leading to a
reduction of immunosuppressive cell populations within the tumor microenvironment,
specifically regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] By
alleviating the immunosuppressive landscape, tivozanib can potentially unleash a more robust
anti-tumor immune response when combined with ICls.
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Key Preclinical Findings (Quantitative Data
Summary)

The following tables summarize key quantitative data from preclinical studies investigating the
effects of tivozanib on immune cell populations.

Table 1: Effect of Tivozanib on Regulatory T cells (Tregs) and Myeloid-Derived Suppressor
Cells (MDSCs)

% of Parent

Cell Treatment . Fold Change
. Population Reference
Population Group vs. Control
(Mean * SD)

Tregs

Control 152+21 - [2]
(CD4+FoxP3+)
Tivozanib 85+15 11.8 [2]
MDSCs

Control 25.8+3.4 - [2]

(CD11b+Gr-1+)

Tivozanib 141+28 11.8 [2]

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
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Tumor Volume

Treatment Tumor Growth
Tumor Model (mm?) (Day 21, . Reference
Group Inhibition (%)
Mean + SEM)
CT26 Colon )
) Vehicle 1500 + 150 - [3]
Carcinoma
Anti-PD-1 1000 + 120 33 [3]
Tivozanib 900 + 110 40 [2]
Tivozanib + Anti-
300 + 50 80 [31[4]
PD-1
RENCA Renal ]
) Vehicle 1800 + 200 - [5]
Carcinoma
Anti-PD-1 1300 £ 180 28 [5]
Tivozanib 1100 + 150 39 [5]
Tivozanib + Anti-
450+ 70 75 [5]

PD-1

Signaling Pathway

The immunomodulatory effect of tivozanib is significantly mediated through its inhibition of the

c-Kit receptor, a target it shares with its primary VEGFR targets.
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Tivozanib inhibits the c-Kit/SCF signaling pathway.
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Experimental Protocols
In Vivo Syngeneic Tumor Models

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of tivozanib
in combination with an anti-PD-1 antibody in a syngeneic mouse model.
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General workflow for in vivo efficacy studies.
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Materials:
e Syngeneic tumor cell line (e.g., CT26 for BALB/c mice, RENCA for BALB/c mice)
e 6-8 week old female mice (strain compatible with the cell line)
e Tivozanib hydrate
e Vehicle for tivozanib (e.g., 0.5% carboxymethylcellulose)
e Anti-mouse PD-1 antibody (or relevant checkpoint inhibitor)
* |sotype control antibody
o Sterile PBS
o Calipers
Procedure:
e Tumor Cell Implantation:
o Culture tumor cells to ~80% confluency.
o Harvest and resuspend cells in sterile PBS at a concentration of 1 x 1076 cells/100 pL.
o Subcutaneously inject 100 pL of the cell suspension into the flank of each mouse.
e Tumor Growth and Randomization:

o Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated
using the formula: (Length x Width2)/2.

o When tumors reach an average volume of 50-100 mm3, randomize mice into treatment
groups (n=8-10 mice per group):

= Group 1: Vehicle control

» Group 2: Tivozanib
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» Group 3: Isotype control + Anti-PD-1 antibody

» Group 4: Tivozanib + Anti-PD-1 antibody

e Treatment Administration:

o Tivozanib: Administer tivozanib orally (e.g., by gavage) at a dose of 5-10 mg/kg daily. The
recommended human dose is 1.34 mg once daily for 21 days followed by 7 days off.[6]
Preclinical doses may need optimization.

o Anti-PD-1 Antibody: Administer the anti-PD-1 antibody intraperitoneally (i.p.) at a dose of
100-200 pg per mouse twice a week.

e Monitoring and Endpoint:
o Continue to monitor tumor volume and body weight 2-3 times per week.

o Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm3) or if
there are signs of excessive toxicity (e.g., >20% body weight loss).

o At the endpoint, harvest tumors and spleens for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Immune
Cells

This protocol describes the preparation of single-cell suspensions from tumors and subsequent
analysis of Treg and MDSC populations by flow cytometry.

Materials:

Harvested tumors

RPMI-1640 medium

Collagenase IV (1 mg/mL)

DNase | (100 U/mL)
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» Fetal Bovine Serum (FBS)

e 70 um cell strainers

e Red Blood Cell (RBC) Lysis Buffer

« FACS buffer (PBS + 2% FBS)

e Fc block (anti-CD16/CD32)

¢ Fluorescently conjugated antibodies (see Table 3)

» Fixation/Permeabilization buffer (for intracellular staining)

Table 3: Example Flow Cytometry Panel for Treg and MDSC Analysis

Target Fluorochrome Cell Population

CD45 PerCP-Cy5.5 Leukocytes

CD3 APC T cells

CD4 FITC Helper T cells

FoxP3 PE Regulatory T cells

CD11b APC-Cy7 Myeloid cells

Gr-1 (Ly6G/Ly6C) PE-Cy7 MDSCs

Live/Dead Stain e.g., Zombie Aqua Live cells
Procedure:

» Single-Cell Suspension Preparation:
o Mince the harvested tumor tissue into small pieces.

o Digest the tissue in RPMI containing collagenase IV and DNase | for 30-60 minutes at
37°C with agitation.
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[e]

Neutralize the enzymatic digestion with RPMI containing 10% FBS.

o

Filter the cell suspension through a 70 um cell strainer.

[¢]

Lyse red blood cells using RBC Lysis Buffer.

Wash the cells with FACS buffer and count them.

o

e Staining:

[¢]

Resuspend cells in FACS buffer and stain with a Live/Dead marker.
o Block Fc receptors with Fc block.
o Stain for surface markers (CD45, CD3, CD4, CD11b, Gr-1) for 30 minutes on ice.

o For intracellular staining of FoxP3, fix and permeabilize the cells according to the
manufacturer's protocol.

o Incubate with the anti-FoxP3 antibody for 30 minutes at room temperature.
o Wash the cells and resuspend in FACS bulffer.
» Data Acquisition and Analysis:
o Acquire data on a flow cytometer.
o Analyze the data using appropriate software (e.g., FlowJo).
o Gating Strategy:
= Gate on live, single cells.
» Gate on CD45+ leukocytes.

» From the CD45+ population, identify T cells (CD3+), helper T cells (CD3+CD4+), and
myeloid cells (CD11b+).

» Within the CD4+ T cell population, identify Tregs (FoxP3+).
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= Within the CD11b+ population, identify MDSCs (Gr-1+).

Conclusion

The combination of tivozanib hydrate with immunotherapy, particularly immune checkpoint
inhibitors, represents a promising therapeutic strategy. The preclinical data strongly suggest
that tivozanib's ability to modulate the tumor microenvironment by reducing
immunosuppressive Tregs and MDSCs via inhibition of the c-Kit/SCF signaling pathway can
synergize with the T-cell activating properties of ICIs. The provided protocols offer a framework
for further preclinical investigation into this combination, enabling researchers to assess its
efficacy and elucidate the underlying immunological mechanisms in various cancer models.
Careful optimization of dosing and scheduling in relevant preclinical models will be crucial for
translating these findings into successful clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. grandroundsinurology.com [grandroundsinurology.com]

2. researchgate.net [researchgate.net]

3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals
mechanism of anti-PD-1 response - PMC [pmc.ncbi.nim.nih.gov]

e 4. TIGIT and PD-L1 co-blockade promotes clonal expansion of multipotent, non-exhausted
antitumor T cells by facilitating co-stimulation - PMC [pmc.ncbi.nlm.nih.gov]

e 5. Combination Immunotherapy of B16 Melanoma Using Anti—Cytotoxic T Lymphocyte—
Associated Antigen 4 (Ctla-4) and Granulocyte/Macrophage Colony-Stimulating Factor (Gm-
Csf)-Producing Vaccines Induces Rejection of Subcutaneous and Metastatic Tumors
Accompanied by Autoimmune Depigmentation - PMC [pmc.ncbi.nim.nih.gov]

e 6. drugs.com [drugs.com]

 To cite this document: BenchChem. [Application Notes and Protocols: Tivozanib Hydrate in
Combination with Immunotherapy in Preclinical Models]. BenchChem, [2025]. [Online PDF].

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b560398?utm_src=pdf-body
https://www.benchchem.com/product/b560398?utm_src=pdf-custom-synthesis
https://grandroundsinurology.com/tinivo-a-phase-ib-dose-escalation-trial-of-tivozanib-and-nivolumab-in-renal-cell-carcinoma/
https://www.researchgate.net/publication/344434566_Tivozanib_mediated_inhibition_of_c-KitSCF_signaling_on_Tregs_and_MDSCs_and_reversal_of_tumor_induced_immune_suppression_correlates_with_survival_of_HCC_patients
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11663793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11663793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2195583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2195583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2195583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2195583/
https://www.drugs.com/dosage/tivozanib.html
https://www.benchchem.com/product/b560398#tivozanib-hydrate-in-combination-with-immunotherapy-in-preclinical-models
https://www.benchchem.com/product/b560398#tivozanib-hydrate-in-combination-with-immunotherapy-in-preclinical-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Available at: [https://www.benchchem.com/product/b560398#tivozanib-hydrate-in-
combination-with-immunotherapy-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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